molecular formula C28H29N3O4 B2609377 4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018163-95-5

4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2609377
CAS No.: 1018163-95-5
M. Wt: 471.557
InChI Key: WLUJDPGWQIDWQX-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core linked to a pyrrolidin-2-one moiety via a hydroxypropyl chain substituted with a p-tolyloxy group. The 3-methoxyphenyl group at the pyrrolidinone nitrogen introduces additional aromaticity and polarity.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-10-12-23(13-11-19)35-18-22(32)17-31-26-9-4-3-8-25(26)29-28(31)20-14-27(33)30(16-20)21-6-5-7-24(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUJDPGWQIDWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one , with a molecular formula of C28H29N3O4 and a molecular weight of 471.5 g/mol, is a notable research compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C28H29N3O4\text{C}_{28}\text{H}_{29}\text{N}_{3}\text{O}_{4}

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, pyrazoles, which share structural characteristics, have shown promising results in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro. The combination of these compounds with traditional chemotherapeutics like doxorubicin has demonstrated enhanced cytotoxic effects, particularly in the Claudin-low breast cancer subtype .

Dopamine Receptor Agonism

Research highlights that derivatives of this compound may act as selective agonists for dopamine receptors, particularly the D3 receptor. This is significant for potential therapeutic applications in neuropsychiatric disorders. A related study found that compounds with similar methoxyphenyl substitutions exhibited varying degrees of agonistic activity at D3 receptors, suggesting a structure-activity relationship that could be exploited for drug development .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways.
  • Dopaminergic Modulation : The interaction with dopamine receptors may influence neurotransmitter release and neuronal excitability, providing a basis for its potential use in treating conditions like schizophrenia and Parkinson's disease.

Case Studies

StudyFocusFindings
Umesha et al. (2009)Anticancer ActivityIdentified synergistic effects when combining pyrazole derivatives with doxorubicin in breast cancer cell lines, leading to increased apoptosis rates .
PMC7262777 (2020)Dopamine Receptor AgonismEvaluated the agonistic activity at D3 receptors; compounds showed varied potency, indicating potential for neuropharmacological applications .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
Target Compound C29H30N3O4 484.57 3-Methoxyphenyl, p-tolyloxy, hydroxypropyl 3.2 (est)
1-(3-Methoxyphenyl)-4-{1-[3-(3-Methylphenoxy)Propyl]-1H-Benzimidazol-2-Yl}-2-Pyrrolidinone C29H30N3O3 468.57 3-Methylphenoxy 3.5
4-{1-[3-(3,4-Dimethylphenoxy)-2-Hydroxypropyl]-1H-Benzimidazol-2-Yl}-1-(4-Methoxyphenyl)Pyrrolidin-2-One C30H32N3O4 510.60 3,4-Dimethylphenoxy, 4-methoxyphenyl 4.1
2-(1-(3-Oxo-3-Phenylpropyl)Pyrrolidin-3-Yl)-1H-Benzo[d]Imidazole-4-Carboxamide C21H22N4O2 363.18 Carboxamide, phenylpropyl 2.8

*Estimated using fragment-based methods.

Research Findings and Implications

  • Structural Optimization : The para-tolyloxy group in the target compound balances hydrophobicity and planarity, contrasting with meta-substituted analogs that may exhibit reduced target engagement .
  • ADME Considerations : Ether linkages (e.g., hydroxypropyl chains) may improve metabolic stability compared to ester or carboxamide-containing analogs .
  • Synthetic Scalability : Methods from and are adaptable for large-scale production, though purification of polar intermediates (e.g., hydroxypropyl derivatives) may require specialized chromatography .

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